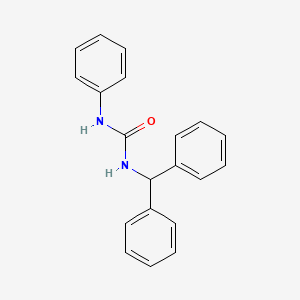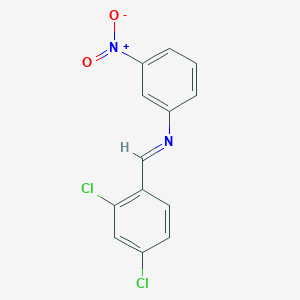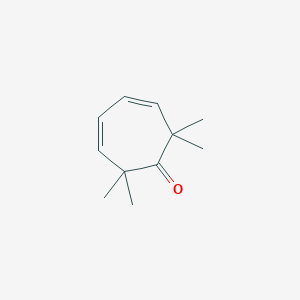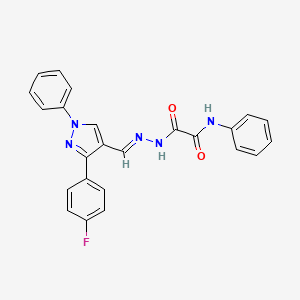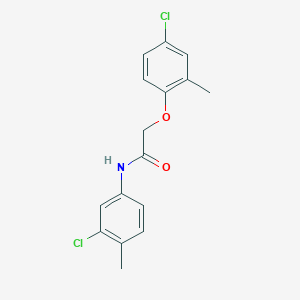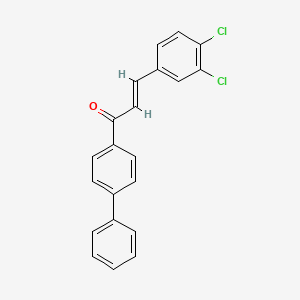
3,4-Dichloro-4'-phenylchalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-4’-phenylchalcone is a chemical compound with the molecular formula C21H14Cl2O. It belongs to the chalcone family, which is characterized by the presence of an aromatic ketone that forms the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichloro-4’-phenylchalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 3,4-dichlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for 3,4-Dichloro-4’-phenylchalcone are not widely documented, the general approach involves scaling up the Claisen-Schmidt condensation reaction. This may include the use of continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-4’-phenylchalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Dihydrochalcones.
Substitution: Amino or thiol-substituted chalcones.
Scientific Research Applications
3,4-Dichloro-4’-phenylchalcone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dichloro-4’-phenylchalcone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- 3,4-Dichloro-4’-methylchalcone
- 3,4-Methylenedioxy-4’-phenylchalcone
- 3,4-Dichloro-4’-fluorochalcone
- 3,4-Dichloro-4’-nitrochalcone
Comparison: 3,4-Dichloro-4’-phenylchalcone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the presence of chloro groups can enhance its electrophilic character, making it more reactive in nucleophilic substitution reactions .
Properties
CAS No. |
156426-63-0 |
|---|---|
Molecular Formula |
C21H14Cl2O |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H14Cl2O/c22-19-12-6-15(14-20(19)23)7-13-21(24)18-10-8-17(9-11-18)16-4-2-1-3-5-16/h1-14H/b13-7+ |
InChI Key |
SWZFTHZPZKLYGN-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


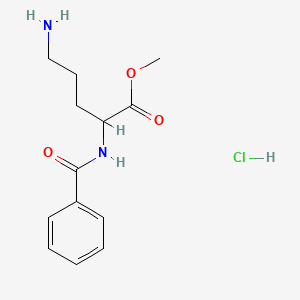

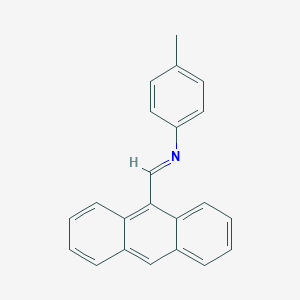
![1-Benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B11954572.png)

